Home > Products > Screening Compounds P146542 > Werner syndrome RecQ helicase-IN-2
Werner syndrome RecQ helicase-IN-2 -

Werner syndrome RecQ helicase-IN-2

Catalog Number: EVT-15488956
CAS Number:
Molecular Formula: C32H34F3N9O5
Molecular Weight: 681.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Werner syndrome RecQ helicase-IN-2 is a small molecule inhibitor targeting the Werner syndrome ATP-dependent helicase, which is encoded by the WRN gene in humans. This enzyme plays a crucial role in DNA metabolism, including replication, repair, and transcription. Deficiencies in the WRN protein lead to Werner syndrome, characterized by premature aging and increased cancer predisposition. The compound Werner syndrome RecQ helicase-IN-2 is classified as a selective inhibitor of this helicase, making it a significant focus in research aimed at understanding and potentially mitigating the effects of Werner syndrome and related conditions.

Source and Classification

The Werner syndrome RecQ helicase-IN-2 is cataloged under the chemical identifier C32H34F3N9O5 in databases such as PubChem . It falls under the category of small molecule inhibitors specifically designed to interact with helicases. This classification highlights its potential therapeutic applications in modulating DNA repair processes and cellular aging mechanisms.

Synthesis Analysis

Methods and Technical Details

The synthesis of Werner syndrome RecQ helicase-IN-2 involves several organic chemistry techniques, including:

  1. Reagent Selection: Specific reagents are chosen based on their ability to react with functional groups present in the target molecule.
  2. Reaction Conditions: Temperature, solvent choice, and reaction time are optimized to enhance yield and purity.
  3. Purification Techniques: After synthesis, compounds are typically purified using chromatography methods such as high-performance liquid chromatography (HPLC) to isolate the desired product from by-products.

Detailed procedural steps are often proprietary, but they generally follow established protocols for synthesizing complex organic molecules.

Molecular Structure Analysis

Structure and Data

The molecular structure of Werner syndrome RecQ helicase-IN-2 reveals a complex arrangement of functional groups that facilitate its interaction with the WRN protein. The compound consists of:

  • Core Structure: A central scaffold that provides stability and defines its pharmacophore.
  • Functional Groups: Various substituents that enhance binding affinity to the helicase's active site.

Data regarding its three-dimensional conformation can be obtained through X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, which elucidate how the molecule fits into the enzyme's binding pocket.

Chemical Reactions Analysis

Reactions and Technical Details

Werner syndrome RecQ helicase-IN-2 primarily functions through competitive inhibition of the WRN helicase activity. The specific reactions include:

  1. Binding Interactions: The compound binds to the active site of the WRN protein, preventing substrate access.
  2. Kinetic Studies: Enzyme kinetics can be analyzed using Michaelis-Menten equations to determine inhibition constants (Ki) and assess the potency of Werner syndrome RecQ helicase-IN-2 against WRN.

These reactions highlight its potential as a therapeutic agent by modulating DNA repair pathways.

Mechanism of Action

Process and Data

The mechanism of action for Werner syndrome RecQ helicase-IN-2 involves:

  1. Inhibition of Helicase Activity: By binding to the WRN protein, it disrupts its ability to unwind DNA strands during replication and repair processes.
  2. Impact on Cellular Processes: This inhibition can lead to an accumulation of DNA damage in cells, which may sensitize them to other therapeutic agents or induce apoptosis in cancerous cells.

Quantitative data from assays measuring DNA unwinding rates in the presence of the inhibitor provide insights into its efficacy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Werner syndrome RecQ helicase-IN-2 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 635.67 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: Stability under physiological conditions is crucial for its potential use in biological applications.

Characterization studies involving differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can provide additional insights into its thermal stability.

Applications

Scientific Uses

Werner syndrome RecQ helicase-IN-2 has several potential applications in scientific research:

  1. Cancer Research: As an inhibitor of a protein involved in DNA repair, it can be used to explore new cancer therapies that exploit defects in DNA repair pathways.
  2. Aging Studies: Investigating its effects on cellular senescence can provide insights into aging mechanisms related to DNA damage accumulation.
  3. Drug Development: It serves as a lead compound for developing more potent inhibitors targeting similar pathways involved in genetic stability.
Introduction to Werner Syndrome RecQ Helicase (WRN) as a Therapeutic Target

Molecular Context of WRN in Genomic Stability and DNA Repair Mechanisms

Werner syndrome RecQ helicase (WRN) is a multifunctional nuclear enzyme encoded by the WRN gene on chromosome 8p12. It belongs to the conserved RecQ helicase family, which includes five human members (RECQL1, BLM, WRN, RECQL4, RECQL5) with specialized roles in genome maintenance [4] [9]. WRN uniquely possesses dual enzymatic activities: a 3'→5' ATP-dependent helicase domain that unwinds DNA secondary structures (e.g., G-quadruplexes, Holliday junctions), and a 3'→5' exonuclease domain that degrades DNA during repair [4] [9]. These activities enable WRN to process complex DNA intermediates arising during:

  • Replication fork restart: WRN resolves stalled forks caused by DNA lesions or topological stress [2] [9]
  • Homologous recombination (HR): WRN unwinds D-loops and promotes RAD51-mediated strand invasion [4] [5]
  • Non-homologous end joining (NHEJ): WRN collaborates with Ku70/80 and DNA-PKcs to facilitate accurate double-strand break repair [5] [8]
  • Base excision repair (BER): WRN interacts with NEIL1 glycosylase and DNA polymerase β to excise oxidative lesions [4] [9]

WRN’s oligomeric state dynamically shifts between monomers (during DNA unwinding) and tetramers (when DNA-bound), allowing functional versatility [4]. Post-translational modifications regulate its activities: phosphorylation by DNA-PK or ATM inhibits helicase/exonuclease functions, while acetylation by p300 stimulates them [9].

Table 1: Functional Domains of WRN Protein

DomainFunctionKey Interactions
Exonuclease (N-terminal)Degrades DNA with 3'→5' polarity; processes replication/repair intermediatesp53, PCNA, RPA
Helicase (Central)Unwinds DNA/RNA hybrids, G-quadruplexes; ATP-dependentKu70/80, DNA-PKcs, FEN1
RQC DomainMediates protein-protein interactions; stabilizes DNA bindingBLM, RAD51, PARP1
HRDC DomainRecognizes DNA structures; enhances substrate specificityHolliday junctions, forked DNA
Nuclear Localization Signal (C-terminal)Facilitates nuclear importImportin α/β

WRN Deficiency Syndromes: Werner Syndrome and Cancer Predisposition

Biallelic mutations in WRN cause Werner syndrome (WS), an autosomal recessive progeroid disorder characterized by accelerated aging and cancer predisposition. Over 20 pathogenic variants (e.g., truncations, splice-site mutations) result in loss of nuclear WRN function [2] [6]. Clinical manifestations emerge post-pubertally and include:

  • Premature aging phenotypes: Cataracts, skin atrophy, graying hair, osteoporosis, and diabetes mellitus [2] [6]
  • Elevated cancer risk: Soft tissue sarcomas, thyroid cancer, melanoma, and colorectal cancer (median onset: 47–54 years) [4] [6]

WS cells exhibit genomic instability hallmarks: chromosomal translocations, variegated translocation mosaicism, and telomere fusions [5] [8]. This arises from defective resolution of replication stress and dysregulated DNA repair pathway choice. For example, WRN deficiency shifts double-strand break repair from classical NHEJ (c-NHEJ) to error-prone alternative NHEJ (alt-NHEJ), increasing large deletions [5] [8].

In sporadic cancers, WRN is frequently epigenetically silenced via promoter hypermethylation rather than mutation [4] [6]. Hypermethylation occurs in 37.9% of colorectal, 37.5% of non-small cell lung, and 25% of gastric cancers, reducing WRN expression and compromising DNA repair fidelity [4] [6]. This creates a context-dependent cancer vulnerability: While WRN loss promotes tumorigenesis in normal cells, its absence in established MSI-H cancers is synthetically lethal.

Table 2: Age-Related Pathologies in Werner Syndrome vs. Normal Aging

PathologyOnset in Werner SyndromeOnset in Normal AgingMolecular Basis in WS
Cataracts20s–30s60s–80sOxidative DNA damage accumulation in lens epithelial cells
Type II Diabetes30s–40s50s–70sImpaired β-cell regeneration; insulin resistance
Osteoporosis30s–40s60s–80sDefective osteoblast proliferation; enhanced senescence
Atherosclerosis30s–40s60s–80sVascular smooth muscle cell senescence; elevated PAI-1 levels
Soft Tissue Sarcomas40s–50s60s+Accumulated replication-associated DNA damage

Rationale for Targeting WRN in Microsatellite Instability-High (MSI-H) Cancers

Microsatellite instability-high (MSI-H) tumors account for 15% of sporadic colorectal, 20–30% of endometrial, and 15–20% of gastric cancers [3] [10]. They arise from deficient mismatch repair (dMMR) due to:

  • Germline mutations in MLH1, MSH2, MSH6, or PMS2 (Lynch syndrome)
  • Somatic MLH1 promoter hypermethylation

dMMR causes hypermutation (>40 mutations/Mb) and frameshift mutations at microsatellites—tandem repeats vulnerable to replication slippage [3] [10]. These repeats form secondary DNA structures (e.g., hairpins, G-quadruplexes) that stall replication forks. WRN is recruited to resolve these structures via its helicase activity [3] [7].

In 2019, a landmark study identified WRN as a synthetic lethal target in MSI-H cancers [3]. Depleting WRN in dMMR cell lines induced:

  • Viability loss: 83% of MSI-H cell lines (15/18) showed reduced survival vs. 0% of microsatellite stable (MSS) lines
  • Genomic catastrophe: Chromosomal fragmentation, mitotic errors, and apoptosis
  • Replication stress accumulation: Unresolved G-quadruplexes and R-loops at microsatellites

Table 3: Efficacy of WRN Inhibition in MSI-H vs. MSS Cancer Models

Cell LineCancer TypeMSI StatusWRN Depletion Viability LossKey Molecular Phenotypes
HCT 116ColorectalMSI-H>80% reductionγH2AX foci ↑; RAD51 foci ↑; chromosome bridges
RKOColorectalMSI-H>75% reductionATM activation; DNA-PKcs pS2056 foci ↑
SNU-C4GastricMSI-H>70% reductionG2/M arrest; caspase-3 cleavage
HEC-265EndometrialMSI-H>65% reductionMicronuclei formation; mitotic catastrophe
SK-CO-1ColorectalMSSNo significant effectBaseline DNA damage unchanged
CaCo-2ColorectalMSSNo significant effectNormal cell cycle progression

Mechanistically, WRN helicase activity—not exonuclease—is critical for MSI-H survival. ATP-binding-deficient WRN mutants fail to rescue viability in knockout models [3]. This dependency arises because:

  • MSI-H cells accumulate TA-dinucleotide repeats that fold into G-quadruplexes, blocking replication
  • dMMR impairs repair of replication-associated DNA breaks
  • WRN helicase unwinds these structures, allowing fork progressionWithout WRN, persistent secondary structures cause collapsed forks and unrepairable double-strand breaks, triggering synthetic lethality [3] [10].

Table 4: Profile of Werner Syndrome RecQ Helicase-IN-2

PropertyValueMethod/Reference
CAS Number2869954-51-6Chemical identifier [1]
Molecular FormulaC~32~H~34~F~3~N~9~O~5~High-resolution mass spectrometry [1]
Molecular Weight681.68 g/molCalculated from formula [1]
Biological TargetWRN ATPase domainBiochemical assay [1]
IC~50~ (WRN ATPase)100 nMIn vitro kinase assay [1]
Solubility10 mM in DMSOManufacturer specifications [1]
Purity>98% (HPLC)Quality control [1]

Properties

Product Name

Werner syndrome RecQ helicase-IN-2

IUPAC Name

2-[2-(3,6-dihydro-2H-pyran-4-yl)-5-ethyl-6-[4-(5-hydroxy-6-methylpyrimidine-4-carbonyl)piperazin-1-yl]-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]-N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C32H34F3N9O5

Molecular Weight

681.7 g/mol

InChI

InChI=1S/C32H34F3N9O5/c1-4-23-26(41-9-11-42(12-10-41)29(47)25-27(46)19(3)36-17-37-25)30(48)44-31(39-28(40-44)20-7-13-49-14-8-20)43(23)16-24(45)38-22-6-5-21(15-18(22)2)32(33,34)35/h5-7,15,17,46H,4,8-14,16H2,1-3H3,(H,38,45)

InChI Key

FHYSHYIPBJMLRM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)N2C(=NC(=N2)C3=CCOCC3)N1CC(=O)NC4=C(C=C(C=C4)C(F)(F)F)C)N5CCN(CC5)C(=O)C6=NC=NC(=C6O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.